2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole
Description
Structure and Synthesis 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative featuring two 4-nitrobenzylthio groups at the 2- and 5-positions of the heterocyclic core. This compound is synthesized via acid-catalyzed cyclization of S-substituted dithiocarbazates, yielding high purity and good reaction efficiency (60–85%) .
Properties
IUPAC Name |
2,5-bis[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S3/c21-19(22)13-5-1-11(2-6-13)9-25-15-17-18-16(27-15)26-10-12-3-7-14(8-4-12)20(23)24/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMZAPFFZXOKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNOS
Molecular Weight: 420.49 g/mol
CAS Number: 101291-96-7
The compound features a thiadiazole ring substituted with nitrobenzyl groups, which contribute to its reactivity and biological activity. The presence of the electron-withdrawing nitro group enhances the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including 2,5-bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, exhibit significant antimicrobial properties. Studies have shown that compounds with the thiadiazole moiety can possess strong antibacterial and antifungal activities. Specifically:
- Antibacterial Activity: Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity: The compound has also shown potential against various fungal strains .
Analgesic and Anti-inflammatory Properties
A study published in 2006 synthesized a series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides and tested their analgesic and anti-inflammatory effects. The results indicated that these compounds exhibited good antalgic action in vivo with lower gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs like indomethacin .
Anticonvulsant Activity
Another significant application is in the field of anticonvulsant research. A study focused on synthesizing new 2,5-disubstituted-1,3,4-thiadiazoles for their potential anticonvulsant activity. The findings suggested that these compounds could serve as promising candidates for further development in treating epilepsy .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains (e.g., S. aureus, E. coli) and fungal strains. |
| Analgesic Properties | Exhibited good pain relief with reduced gastrointestinal side effects compared to standard drugs. |
| Anticonvulsant Activity | Potential candidates for epilepsy treatment based on synthesized derivatives showing efficacy. |
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiadiazole Derivatives
Structural and Functional Modifications
Thiadiazole derivatives are broadly classified by their substitution patterns, which dictate their chemical and biological behaviors. Below is a comparative analysis of key analogs:
Table 1: Substituent-Dependent Properties of Selected 1,3,4-Thiadiazole Derivatives
Corrosion Inhibition Mechanisms
- Adsorption Efficiency : BODTA’s long alkyl chains enhance hydrophobic interactions with aluminum surfaces, achieving 92% inhibition efficiency , whereas the nitrobenzyl derivative’s rigid aromatic system may limit surface adhesion.
Biological Activity
2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole is a synthetic compound belonging to the class of thiadiazoles. Its unique molecular structure, characterized by a thiadiazole ring and nitrobenzyl substituents, bestows it with notable biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C16H12N4O4S3
- Molecular Weight : 420.48 g/mol
- CAS Number : 101291-96-7
The synthesis of this compound typically involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-nitrobenzyl chloride in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions .
The biological activity of this compound is attributed to its ability to interact with various biological molecules. The nitro groups can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the thiadiazole ring can influence enzyme and protein activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
| Klebsiella pneumoniae | Moderate effect |
In vitro studies have demonstrated that this compound can inhibit the growth of these bacteria effectively .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has garnered attention in recent years. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to block cell cycle progression.
- Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Inflammation-related disorders are another area where this compound shows promise. Preliminary studies suggest that it may reduce inflammatory markers and inhibit pathways involved in inflammatory responses:
- Cytokine Inhibition : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Oxidative Stress Reduction : Antioxidant properties that mitigate oxidative damage in cells .
Case Studies
A notable study evaluated the efficacy of this compound against various cancer cell lines. The findings highlighted a significant reduction in cell viability at concentrations as low as 10 µM over a 48-hour exposure period. The study also employed flow cytometry to assess apoptosis rates, confirming an increase in early apoptotic cells treated with the compound compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,5-bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted dithiocarbazates. Key steps include:
- Reacting S-substituted alkyl/aryl dithiocarbazates in acetonitrile with acetic acid at 0°C for 14 hours.
- Optimizing solvent polarity (e.g., acetonitrile) and acid concentration to enhance yields (initially 12%, improved to >70% with refined protocols) .
- Monitoring reaction progress via TLC and purifying via recrystallization or column chromatography.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., P121/c1 space group, β = 102.424° for related thiadiazole derivatives).
- Spectroscopy : FT-IR confirms functional groups (C–S, N–O stretches); H/C NMR identifies substituent environments.
- Elemental analysis : Validates purity (C, H, N, S % match theoretical values using tools like ChemDraw) .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and what assays are used to evaluate them?
- Methodological Answer :
- Antiviral activity : Molecular docking against SARS-CoV-2 main protease (PDB ID 6LU7) followed by in vitro enzyme inhibition assays .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antimicrobial testing : Agar diffusion methods against bacterial/fungal strains (e.g., E. coli, C. albicans).
Advanced Research Questions
Q. How do substituents (e.g., nitrobenzyl groups) influence the electronic and steric properties of 1,3,4-thiadiazoles?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electron-withdrawing effects of nitro groups.
- XPS analysis : Measures nitrogen binding energy shifts to confirm electronic interactions.
- Steric maps : Generated via molecular dynamics simulations to evaluate steric hindrance in ligand-target binding .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Methodological Answer :
- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., fixed DMSO concentrations in cell culture).
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing nitro with methoxy groups) to isolate activity contributors .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) .
Q. How can supramolecular interactions (e.g., π-stacking, hydrogen bonding) be exploited to stabilize thiadiazole-based coordination polymers?
- Methodological Answer :
- Coordination chemistry : Use 2,5-bis(pyridyl)thiadiazole as a bidentate ligand with transition metals (e.g., Mn, Ag) to form 2D/3D networks.
- Crystallography : Analyze non-covalent interactions (e.g., face-centered π-π stacking at 3.628 Å spacing).
- Thermogravimetric analysis (TGA) : Assess thermal stability of polymers linked via weak interactions.
Q. What electrochemical properties make thiadiazole derivatives suitable for corrosion inhibition, and how are these studied?
- Methodological Answer :
- Potentiodynamic polarization : Measures corrosion current density () on aluminum surfaces in acidic media.
- Adsorption isotherms : Fit data to Langmuir/Freundlich models to determine binding efficiency.
- DFT calculations : Correlate molecular descriptors (e.g., Fukui indices) with inhibition efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
